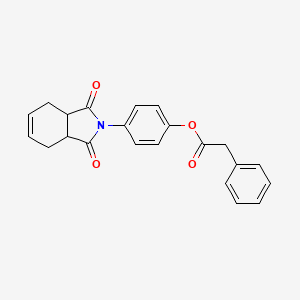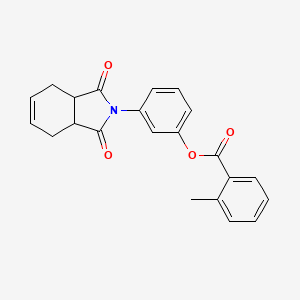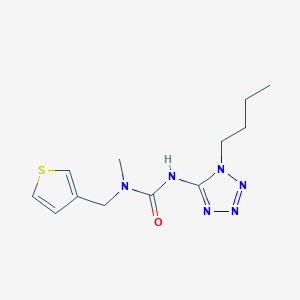![molecular formula C17H19NO2 B4010823 4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010823.png)
4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Vue d'ensemble
Description
4-(2-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.141578849 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Receptor Activity
A study by Kossakowski et al. (2006) explored the synthesis of aminoalkanol derivatives of 4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione, evaluating their beta-adrenoceptors affinity. These compounds exhibited moderate affinity for beta-adrenoceptors, highlighting potential applications in pharmacological research aimed at developing beta-adrenolytics (Kossakowski, Wojciechowska, 2006).
Photocycloaddition Approaches
Fort et al. (2014) presented a photochemical method to produce conformationally restricted bis-pyrrolidines from N-Boc-protected 4-(allylaminomethyl)-2(5H)furanones. The resulting products, depending on the substitution pattern, exhibited latent C2 symmetry, indicating utility in synthesizing complex molecular architectures with potential applications in organic synthesis and drug development (Fort, Woltering, Alker, Bach, 2014).
Thermal and Structural Properties
Mahmudov et al. (2011) synthesized and characterized cyano-substituted azoderivatives of β-diketones, assessing their thermal stability and phase transition properties. Such studies are fundamental in the development of new materials with potential applications in thermally stable polymers and coatings (Mahmudov, Kopylovich, Luzyanin, Mizar, Silva, André, Pombeiro, 2011).
Serotonin Receptor Affinity
Research by Obniska et al. (2006) on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives revealed their affinities towards serotonin 5-HT1A and 5-HT2A receptors. These findings contribute to the development of novel compounds for treating disorders related to serotonin system dysregulation (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, Duszyńska, 2006).
Azo Polymers and Optical Storage
Meng et al. (1996) investigated the synthesis and properties of azo polymers for reversible optical storage, demonstrating how interactions between azo groups and side groups in copolymers could significantly enhance photoinduced birefringence. Such research underpins advancements in optical data storage technologies (Meng, Natansohn, Barrett, Rochon, 1996).
Propriétés
IUPAC Name |
4-(2-ethylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-10-5-3-4-6-13(10)18-16(19)14-11-7-8-12(9-11)15(14)17(18)20/h3-6,11-12,14-15H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBDOVAPLLURJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3C4CCC(C4)C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N',N'''-1,4-phenylenebis{N-[2-(diethylamino)ethyl]-N-methylurea}](/img/structure/B4010756.png)
![4-[3-(cyclopropylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4010765.png)
![methyl 3-[(3-chloro-2-methylphenyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4010769.png)
![N-(4-bromo-2,5-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4010777.png)


![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4010796.png)


![ethyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4010806.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4010819.png)


